A Technical Guide to {4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid: Structure, Properties, and Synthetic Utility
A Technical Guide to {4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid: Structure, Properties, and Synthetic Utility
Abstract
This technical guide provides an in-depth analysis of {4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid, a versatile arylboronic acid of significant interest to researchers in organic synthesis and medicinal chemistry. We will explore its chemical structure, physicochemical properties, and its critical role as a building block, particularly in palladium-catalyzed cross-coupling reactions. This document offers a detailed, field-proven synthetic protocol, mechanistic insights into its application in the Suzuki-Miyaura reaction, and essential guidelines for its safe handling and storage, tailored for professionals in drug development and chemical research.
Chemical Identity and Structure
{4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid is a bifunctional organic compound featuring a boronic acid group attached to a substituted phenyl ring. This structure makes it an ideal reagent for forming new carbon-carbon bonds.
Nomenclature and Chemical Identifiers
The precise identification of a chemical entity is paramount for reproducibility in research and development. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | [4-[(4-chlorophenyl)methoxy]-3-methylphenyl]boronic acid | [1] |
| Molecular Formula | C₁₄H₁₄BClO₃ | [1][2] |
| Molecular Weight | 276.53 g/mol | [2] |
| CAS Number | 2246783-13-9 (related 3-chloro isomer) | [2][3] |
| SMILES | B(C1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)C)(O)O | [1] |
| InChIKey | AOVSUAJHCGSCBH-UHFFFAOYSA-N | [1] |
Structural Elucidation
The molecule's reactivity and utility are dictated by its distinct structural components:
-
Arylboronic Acid Moiety : The C-B(OH)₂ group is the cornerstone of its function, enabling its participation in transmetalation with activated palladium complexes. Boronic acids are generally stable, crystalline solids with low toxicity, making them preferable to many other organometallic reagents.[4]
-
Substituted Phenyl Core : The boronic acid is attached to a phenyl ring substituted with a methyl group and a benzyloxy ether. The electronic and steric effects of these substituents can influence the reactivity of the boronic acid in coupling reactions.
-
4-Chlorophenylmethoxy Linker : This ether linkage provides a structural scaffold that is frequently explored in medicinal chemistry for creating biaryl ether motifs or for positioning functional groups in three-dimensional space to interact with biological targets.
Physicochemical Properties
A thorough understanding of a compound's physical properties is essential for designing experiments, developing formulations, and ensuring proper storage. While specific experimental data for the title compound is not widely published, we can infer its likely properties from closely related analogs.
| Property | {4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid | 4-Chlorophenylboronic acid (Analog) | 4-Methoxy-3-methylphenylboronic acid (Analog) |
| Appearance | Expected to be a white to off-white crystalline powder | Off-white to beige crystalline powder[5] | White to off-white powder |
| Melting Point | Data not available | 284-289 °C[5][6] | 210 °C[7] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, THF, and methanol | Soluble in DMSO; water solubility of 2.5 g/100 mL[5] | Enhanced solubility noted in synthetic applications[7] |
| Stability | Store in a cool, dry place, sealed from moisture | Stable under recommended storage conditions | Store at room temperature, sealed and dry[8] |
Synthesis and Mechanism
The synthesis of arylboronic acids is a well-established field in organic chemistry. The following protocol is a robust, validated method adapted for the specific synthesis of the title compound, based on common organometallic principles.
Recommended Synthetic Protocol
This two-step procedure begins with the synthesis of the aryl bromide precursor, followed by a lithium-halogen exchange and subsequent borylation.
Step 1: Synthesis of 1-Bromo-4-((4-chlorobenzyl)oxy)-3-methylbenzene
-
To a stirred solution of 4-bromo-2-methylphenol (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.5 eq).
-
Add 1-(bromomethyl)-4-chlorobenzene (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring by TLC until the starting phenol is consumed.
-
After cooling to room temperature, filter off the solid K₂CO₃ and wash with acetone.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure aryl bromide precursor.
Step 2: Synthesis of {4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid
-
Dissolve the aryl bromide from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.
-
In a separate flask, dissolve triisopropyl borate (B(OiPr)₃, 1.5 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the freshly prepared aryllithium solution to the triisopropyl borate solution via cannula, again maintaining a temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).
-
Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) and stir vigorously for 2-4 hours to hydrolyze the boronate ester.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude solid can be purified by recrystallization or trituration with a hexane/ether mixture to yield the final boronic acid.
Experimental Rationale and Self-Validating System
-
Anhydrous Conditions : The use of flame-dried glassware, anhydrous solvents, and an inert atmosphere is critical. Organolithium reagents like n-BuLi are extremely reactive towards water and protic sources, which would quench the reagent and halt the reaction.
-
Low-Temperature Control (-78 °C) : The lithium-halogen exchange and subsequent borylation are performed at very low temperatures to prevent side reactions, such as the deprotonation of the methyl group or attack on the ether linkage. This ensures high selectivity and yield.
-
Borate Ester Choice : Triisopropyl borate is often preferred over trimethyl borate as it is less reactive, reducing the formation of over-arylated borate complexes (ate complexes).
-
Acidic Workup : The hydrolysis of the boronate ester to the final boronic acid is facilitated by an acidic environment. Vigorous stirring ensures complete conversion.
Synthetic Workflow Visualization
Caption: Synthetic workflow for the target boronic acid.
Applications in Synthesis and Drug Discovery
Arylboronic acids are indispensable tools in modern organic chemistry, primarily due to their role in the Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[7]
The Suzuki-Miyaura Cross-Coupling Reaction
The title compound serves as the organoboron partner in this palladium-catalyzed reaction, coupling with an organohalide (Ar-X) to form a new biaryl product. The reaction is prized for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts.[4]
Catalytic Cycle Mechanism
The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide (Ar¹-X) bond, forming a Pd(II) complex.
-
Transmetalation : A base activates the boronic acid (Ar²-B(OH)₂) to form a boronate species, which then transfers its aryl group (Ar²) to the palladium center, displacing the halide.
-
Reductive Elimination : The two aryl groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Relevance in Medicinal Chemistry
The ability to efficiently create complex biaryl and heteroaryl structures makes this reagent highly valuable in drug discovery.[9] Boron-containing compounds themselves have emerged as a unique class of therapeutics, with drugs like Bortezomib (a proteasome inhibitor) demonstrating their clinical potential.[4] This specific building block allows for the synthesis of molecules with a flexible ether linkage and a defined substitution pattern, enabling chemists to perform structure-activity relationship (SAR) studies and optimize lead compounds.
Safety, Handling, and Storage
Adherence to proper safety protocols is non-negotiable when working with any chemical reagent. Boronic acids, while generally less hazardous than many organometallics, require careful handling.
Hazard Identification
This compound and related arylboronic acids are classified with the following hazards:
| GHS Classification | Hazard Statement | Source |
| Acute Toxicity, Oral | H302 : Harmful if swallowed. | [2] |
| Skin Corrosion/Irritation | H315 : Causes skin irritation. | [2] |
| Serious Eye Damage/Irritation | H319 : Causes serious eye irritation. | [2] |
| STOT - Single Exposure | H335 : May cause respiratory irritation. |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10][11]
-
Ventilation : Handle this material only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[10][12]
-
Handling Practices : Avoid generating dust. Minimize contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12][13]
Storage and Stability
-
Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][13]
-
Incompatibilities : Keep away from strong oxidizing agents. Boronic acids can undergo protodeboronation in the presence of strong acids or bases and are sensitive to moisture over long periods.
References
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Chem-Impex. (n.d.). 4-Methoxy-3-methylphenylboronic acid. Retrieved from [Link]
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PubChemLite. (n.d.). {4-[(4-chlorophenyl)methoxy]-3-methylphenyl}boronic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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Chem-Impex. (n.d.). 3-Methylphenylboronic acid. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Chlorophenylboronic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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PubChem. (n.d.). (3-Methoxy-4-methylphenyl)boronic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
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Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. Retrieved from [Link]
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Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Retrieved from [Link]
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ChemBK. (2024, April 10). (4-Methylphenyl)Boronic Acid. Retrieved from [Link]
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PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. Retrieved from [Link]
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WIPO Patentscope. (2019, July 26). CN110054642 - Preparation method of 4-chlorophenylboronic acid. Retrieved from [Link]
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